molecular formula C20H18N4O4S2 B2934865 Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 389073-78-3

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2934865
CAS RN: 389073-78-3
M. Wt: 442.51
InChI Key: JJWARXBCVJMYET-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains nitrogen and sulfur .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound and similar derivatives can be elucidated using various spectral and elemental analyses . Techniques such as UV, FT-IR, 13 C-NMR, and 1 H-NMR are commonly used .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Further studies are needed to fully understand the chemical reactions involved in the synthesis of this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule . Further studies are needed to fully characterize the physical and chemical properties of this specific compound.

Scientific Research Applications

Antitumor Activity

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: and its derivatives have been studied for their potential as antitumor agents. The 1,3,4-thiadiazole ring system, which is a core structure in these compounds, exhibits significant antitumor properties. These compounds have shown promising results in inhibiting tumor cell growth in various human tumor cell lines, including HL-60, SKOV-3, and MOLT-4 . The cytotoxic activity, particularly against SKOV-3 cells, suggests that these compounds may induce cell death through apoptosis, making them potential candidates for cancer therapy development.

Cytotoxic Agents

The derivatives of 1,3,4-thiadiazole, which include the Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate structure, have been designed and synthesized as cytotoxic agents. These agents have been evaluated for their in vitro antitumor activities and have shown to possess cytotoxic activity, which is crucial for the development of new chemotherapy drugs .

Anticancer Agents

Research has indicated that certain 1,3,4-thiadiazole derivatives act as anticancer agents. These compounds have been evaluated for their ability to function as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical protein involved in the regulation of the cell cycle. Inhibition of CDK2 is a promising strategy for cancer treatment, and these derivatives offer a potential pathway for new anticancer drug development .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological properties, including antimicrobial activity. They have been found to be effective against various strains of bacteria and fungi, which could lead to the development of new antimicrobial drugs that can combat resistant strains of microorganisms .

Anti-inflammatory Properties

These compounds have also been explored for their anti-inflammatory properties. The ability to reduce inflammation makes them potential therapeutic agents for treating diseases characterized by inflammation, such as arthritis and other autoimmune disorders .

Antiviral Applications

The antiviral properties of 1,3,4-thiadiazole derivatives make them candidates for the development of new antiviral drugs. Their potential to inhibit viral replication could be crucial in the treatment of viral infections, including emerging and re-emerging viral diseases .

Anticonvulsant Effects

Research has shown that 1,3,4-thiadiazole derivatives can have anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure disorders. The development of new anticonvulsant drugs from these derivatives could provide alternative treatment options for patients with drug-resistant epilepsy .

Corrosion Inhibition

Apart from their biomedical applications, these compounds have been investigated for their role in corrosion inhibition. They have been found to inhibit copper corrosion in acidic solutions, which could have significant industrial applications in protecting metal surfaces and structures from corrosive damage .

Future Directions

Future research could focus on further evaluating the medicinal properties of this compound. For instance, the compound could be evaluated in vitro for its urease inhibitor activities . Additionally, the compound could be studied for its potential anticancer properties .

properties

IUPAC Name

ethyl 4-[[2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWARXBCVJMYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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